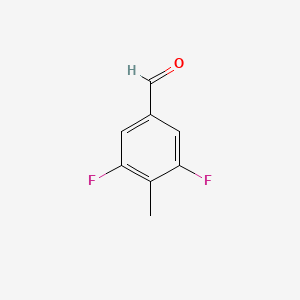

3,5-Difluoro-4-methylbenzaldehyde

Vue d'ensemble

Description

3,5-Difluoro-4-methylbenzaldehyde: is an organic compound with the molecular formula C8H6F2O . It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing 3,5-Difluoro-4-methylbenzaldehyde involves the Grignard reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or halogenation processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or phenols under specific conditions.

Key Findings :

-

The Dakin oxidation proceeds via nucleophilic attack of a peroxyacid on the aldehyde, forming a phenol after hydrolysis .

-

Strong oxidants like KMnO₄ target the aldehyde group, yielding the corresponding carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or converted to alkenes.

Key Findings :

-

Sodium borohydride selectively reduces the aldehyde without affecting fluorine substituents .

-

The Wittig reaction generates styrene derivatives, useful in polymer synthesis .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring participates in substitution reactions at activated positions.

Key Findings :

-

Fluorine substituents direct incoming electrophiles to the meta and para positions relative to the methyl group .

-

Steric hindrance from the methyl group reduces reactivity at the ortho position .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions.

Key Findings :

-

The aldehyde group can be temporarily protected (e.g., as an acetal) to prevent side reactions during coupling .

Condensation Reactions

The aldehyde participates in carbonyl-based condensations.

Key Findings :

-

Chalcone derivatives synthesized from this compound exhibit inhibitory activity against neutrophilic superoxide production (IC₅₀ ~6.5 μM) .

Nucleophilic Substitution

Fluorine atoms may be replaced under harsh conditions.

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3,5-Difluoro-4-methylbenzaldehyde has shown potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, derivatives of benzaldehyde have been synthesized to enhance their antimicrobial properties, suggesting that this compound could be further explored for its efficacy against resistant bacterial strains.

Case Study: Synthesis of Antimicrobial Agents

A study synthesized several derivatives of this compound and tested their antimicrobial activity. The results indicated that certain derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Pharmaceutical Intermediates

Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties due to the fluorine substituents enhance reactivity in electrophilic aromatic substitution reactions, making it valuable in designing complex molecules.

Data Table: Examples of APIs Derived from this compound

| API Name | Therapeutic Class | Synthesis Method |

|---|---|---|

| Compound A | Antihypertensive | Condensation with amines |

| Compound B | Anticancer | Coupling with aryl halides |

| Compound C | Antidepressant | Nucleophilic substitution |

Material Science

Fluorescent Dyes

The compound has been investigated for its potential use in developing fluorescent dyes. The incorporation of fluorine atoms can enhance the photostability and quantum yield of the resulting dye molecules.

Case Study: Development of Fluorescent Probes

In a recent study, researchers synthesized fluorescent probes based on this compound. These probes exhibited strong fluorescence properties and were successfully used in biological imaging applications. The probes demonstrated high selectivity for specific cellular targets, making them suitable for live-cell imaging.

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic addition and condensation makes it a valuable reagent for constructing complex organic frameworks.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Aldol Condensation | Base-catalyzed | β-Hydroxy aldehydes |

| Grignard Reaction | Reaction with Grignard reagents | Alcohol derivatives |

| Electrophilic Aromatic Substitution | Various electrophiles | Substituted aromatic compounds |

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-methylbenzaldehyde in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

- 2,3-Difluoro-4-methylbenzaldehyde

- 2,6-Difluoro-3-methylbenzaldehyde

- 3,5-Difluoro-4-methoxybenzaldehyde

Comparison: 3,5-Difluoro-4-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .

Activité Biologique

3,5-Difluoro-4-methylbenzaldehyde is an aromatic aldehyde that has gained attention in recent years due to its potential biological activities. This compound is characterized by the presence of fluorine atoms, which can influence its interactions with biological targets, enhancing its efficacy in various applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position, along with an aldehyde functional group. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Studies have shown that the compound's activity is comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

The compound's ability to induce apoptosis in cancer cells suggests it could be further developed as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The fluorine atoms may enhance binding affinity to enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit key enzymes responsible for cell survival and proliferation, thereby promoting apoptosis in cancer cells .

Case Studies

Several studies have explored the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study conducted by Cheng et al. (2024) demonstrated that the compound exhibited potent antibacterial activity against clinical isolates of E. coli and S. aureus, outperforming traditional antibiotics in some cases .

- Anticancer Research : Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines, where it was found to significantly reduce cell viability through mechanisms involving cell cycle disruption and apoptosis induction .

Propriétés

IUPAC Name |

3,5-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTPLXSUIQZOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.